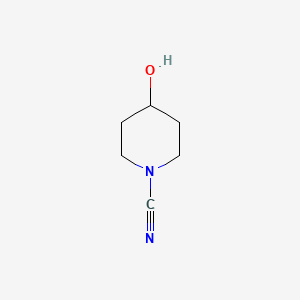









|
REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:7][CH2:6][N:5]([C:8]#[N:9])[CH2:4][CH2:3]1.[OH:10][NH:11][C:12](=N)[CH:13]([CH3:15])[CH3:14]>C(OCC)(=O)C.CCOCC.[Cl-].[Cl-].[Zn+2]>[CH3:14][CH:13]([C:12]1[N:9]=[C:8]([N:5]2[CH2:6][CH2:7][CH:2]([OH:1])[CH2:3][CH2:4]2)[O:10][N:11]=1)[CH3:15] |f:4.5.6|
|


|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1CCN(CC1)C#N
|
|
Name
|
|
|
Quantity
|
2.9 g
|
|
Type
|
reactant
|
|
Smiles
|
ONC(C(C)C)=N
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A precipitate forms and the solvent is decanted off
|
|
Type
|
ADDITION
|
|
Details
|
Additional Et2O (20 ml) is added
|
|
Type
|
WASH
|
|
Details
|
to wash the precipitate
|
|
Type
|
CUSTOM
|
|
Details
|
is decanted off
|
|
Type
|
ADDITION
|
|
Details
|
EtOH (20 ml) is added
|
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture is concentrated
|
|
Type
|
DISSOLUTION
|
|
Details
|
redissolved in H2O (5 ml)
|
|
Type
|
ADDITION
|
|
Details
|
made basic by addition of concentrated NaHCO3
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer is extracted with dichloromethane (2×50 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic layer is dried over MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The crude product is purified by silica gel chromatography (0% to 100% ethyl acetate/hexanes)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C)C1=NOC(=N1)N1CCC(CC1)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |